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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical validation data for

BPR1K871, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer

therapeutics. The information is compiled from peer-reviewed research, presenting quantitative

data, experimental protocols, and visual representations of its mechanism of action and

experimental evaluation.

Performance Comparison
BPR1K871 has been evaluated for its inhibitory activity against key kinases and its anti-

proliferative effects in various cancer cell lines. The following tables summarize the quantitative

data from these validation studies, comparing BPR1K871 to other established kinase

inhibitors.

Table 1: Kinase Inhibition Profile
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Compound FLT3 IC₅₀ (nM) AURKA IC₅₀ (nM) AURKB IC₅₀ (nM)

BPR1K871 19 22 13

VX680 - - -

Barasertib - - -

Linifanib - - -

Sorafenib - - -

PKC412 - - -

Note: Specific IC₅₀ values for the comparator drugs were not detailed in the initial source

material but they were used as standard inhibitors in the study.[1]

Table 2: Anti-Proliferative Activity (EC₅₀) in Cancer Cell Lines
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Cell Line Cancer Type FLT3 Status
BPR1K871

(nM)

Comparator
Compound(s)

MOLM-13
Acute Myeloid

Leukemia (AML)
ITD positive ~5

Better than

standard

inhibitors

tested[1]

MV4-11
Acute Myeloid

Leukemia (AML)
ITD positive ~5

Better than

standard

inhibitors

tested[1]

RS4-11 - Expressing Low nanomolar

Better than

standard

inhibitors

tested[1]

U937 Leukemia Negative
Micromolar

range
-

K562 Leukemia Negative
Micromolar

range
-

COLO205 Colorectal - < 100 -

Mia-PaCa2 Pancreatic - < 100 -

Mechanism of Action: Dual Inhibition of FLT3 and
Aurora Kinases
BPR1K871 functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine

kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases

disrupts critical signaling pathways involved in cell proliferation and survival, particularly in

cancer cells that are dependent on these pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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